2-(2,4-Dimethylphenyl)phthalazin-1(2H)-one
CAS No.: 930899-16-4
Cat. No.: VC4150797
Molecular Formula: C16H14N2O
Molecular Weight: 250.301
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 930899-16-4 |
---|---|
Molecular Formula | C16H14N2O |
Molecular Weight | 250.301 |
IUPAC Name | 2-(2,4-dimethylphenyl)phthalazin-1-one |
Standard InChI | InChI=1S/C16H14N2O/c1-11-7-8-15(12(2)9-11)18-16(19)14-6-4-3-5-13(14)10-17-18/h3-10H,1-2H3 |
Standard InChI Key | LPWLDPRVKGAYHE-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3C=N2)C |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
The compound consists of a planar phthalazinone core fused with a benzene ring and a 2,4-dimethylphenyl substituent. The phthalazinone moiety contains a lactam group () at the 1-position, contributing to its polarity and hydrogen-bonding capacity .
Spectral Characteristics
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IR Spectroscopy: Key absorption bands include 1661 cm (C=O stretch) and 3150 cm (N-H stretch) .
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NMR: Distinct signals at 8.53 ppm (s, 1H, phthalazine-H), 7.24–7.15 ppm (m, aromatic H), and 2.33 ppm (s, 3H, methyl) .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 250.29 g/mol | |
Melting Point | 252–254°C | |
Solubility | Insoluble in water; soluble in DMSO |
Synthesis and Reactivity
Cyclocondensation of Aroyl Benzoic Acids
The compound is synthesized via cyclocondensation of 2-aroylbenzoic acids with hydrazine hydrate. For example, 2-(2,4-dimethylbenzoyl)benzoic acid reacts with hydrazine in acetic acid to yield the target compound .
Lactam-Lactim Tautomerization
The lactam form predominates in polar solvents (e.g., acetone), while the lactim form is favored in nonpolar media (e.g., 1,4-dioxane) . This dynamic equilibrium influences reactivity toward electrophiles and nucleophiles.
Functionalization Strategies
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Alkylation: Reacts with ethyl bromoacetate to form 2-cyanoacetyl derivatives .
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Heterocycle Fusion: Forms triazolo-phthalazines upon treatment with thiourea or D-glucono-1,5-lactone .
Table 2: Optimization of Synthesis Conditions
Method | Yield (%) | Conditions | Reference |
---|---|---|---|
Cyclocondensation | 87 | Acetic acid, reflux | |
Lactam alkylation | 76 | KCO, acetone |
Pharmacological Applications
Antimicrobial Activity
The compound exhibits moderate activity against Staphylococcus aureus (MIC = 25 μg/mL) and Candida albicans (MIC = 50 μg/mL) . Its efficacy is attributed to the electron-withdrawing methyl groups enhancing membrane penetration .
Table 3: Biological Activity Profile
Material Science Applications
Polymer Synthesis
The compound serves as a monomer in poly(phthalazinone ether ketone)s (PPEKs), which exhibit high thermal stability () and mechanical strength .
Coordination Chemistry
Acts as a ligand for transition metals (e.g., Pd, Cu), forming complexes with applications in catalysis .
Analytical Characterization
Chromatographic Methods
Computational Studies
Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 4.2 eV, indicating stability and low reactivity under ambient conditions .
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